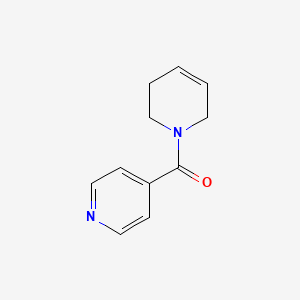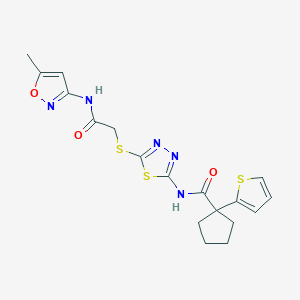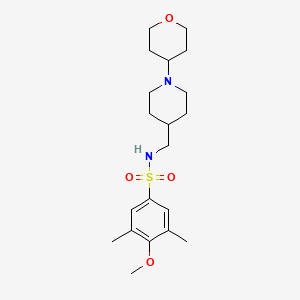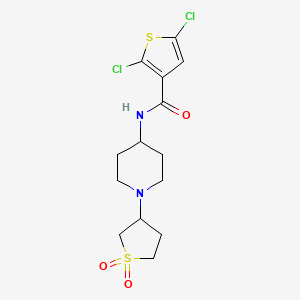
3,6-Dihydro-2H-pyridin-1-yl(pyridin-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dihydro-2H-pyridin-1-yl(pyridin-4-yl)methanone is a chemical compound that belongs to the family of pyridine derivatives. It has gained significant attention in scientific research due to its potential application in the development of new drugs.
Mécanisme D'action
The mechanism of action of 3,6-Dihydro-2H-pyridin-1-yl(pyridin-4-yl)methanone is not fully understood. However, studies have shown that it interacts with various molecular targets, including enzymes and receptors, to exert its pharmacological effects. It has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and histone deacetylase, which are involved in the inflammatory response and cancer progression, respectively.
Biochemical and Physiological Effects
3,6-Dihydro-2H-pyridin-1-yl(pyridin-4-yl)methanone has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in vitro and in vivo. Additionally, it has been found to induce apoptosis in cancer cells and inhibit their proliferation. Moreover, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3,6-Dihydro-2H-pyridin-1-yl(pyridin-4-yl)methanone in lab experiments include its high potency and selectivity towards its molecular targets, as well as its low toxicity. However, its limitations include its poor solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the research on 3,6-Dihydro-2H-pyridin-1-yl(pyridin-4-yl)methanone. These include:
1. Investigation of its potential use in the treatment of viral infections, such as COVID-19.
2. Development of novel drug delivery systems to improve its solubility and bioavailability.
3. Investigation of its potential use in the treatment of other neurological disorders, such as Huntington's disease.
4. Investigation of its potential use in combination with other drugs to enhance its pharmacological effects.
5. Investigation of its potential use in the treatment of autoimmune disorders, such as rheumatoid arthritis.
Conclusion
In conclusion, 3,6-Dihydro-2H-pyridin-1-yl(pyridin-4-yl)methanone is a promising chemical compound that has potential applications in drug development. Its synthesis method has been optimized, and it has been found to exhibit various pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. Its mechanism of action is not fully understood, but it interacts with various molecular targets to exert its effects. It has several advantages and limitations for lab experiments, and there are several future directions for its research.
Méthodes De Synthèse
The synthesis of 3,6-Dihydro-2H-pyridin-1-yl(pyridin-4-yl)methanone involves the reaction between 4-pyridinecarboxaldehyde and 3,4-dihydropyridin-2(1H)-one in the presence of a catalyst. This method has been optimized by various researchers to improve the yield and purity of the final product.
Applications De Recherche Scientifique
3,6-Dihydro-2H-pyridin-1-yl(pyridin-4-yl)methanone has been extensively studied for its potential application in drug development. It has been found to exhibit various pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. Additionally, it has been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
3,6-dihydro-2H-pyridin-1-yl(pyridin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c14-11(10-4-6-12-7-5-10)13-8-2-1-3-9-13/h1-2,4-7H,3,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAALQPAUTRBXNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1)C(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,2,3,6-Tetrahydropyridine-1-carbonyl)pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B2445904.png)


![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2445908.png)
![N'-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]oxamide](/img/structure/B2445909.png)


![3-[(3-Methylphenoxy)methyl]-6-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2445915.png)


![4-bromo-N-methyl-N-[(2-methylphenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2445918.png)


![N-[1-(1H-1,2,3-Benzotriazol-1-yl)butyl]benzamide](/img/structure/B2445924.png)